molecular formula C5H3BrClN5 B13534783 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B13534783
M. Wt: 248.47 g/mol
InChI Key: RBNQTSHDCTWZJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine typically involves the reaction of 2-chloro-4,6-diamino-1,3,5-triazine with bromine under controlled conditions . The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an amino derivative of the original compound .

Properties

Molecular Formula

C5H3BrClN5

Molecular Weight

248.47 g/mol

IUPAC Name

7-bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine

InChI

InChI=1S/C5H3BrClN5/c6-2-1-9-4-3(8)10-5(7)11-12(2)4/h1H,(H2,8,10,11)

InChI Key

RBNQTSHDCTWZJD-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C(=NC(=N2)Cl)N)Br

Origin of Product

United States

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